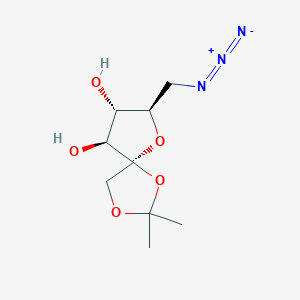

5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose

CAS No.:

Cat. No.: VC18510206

Molecular Formula: C9H15N3O5

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O5 |

|---|---|

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | (5S,7R,8S,9S)-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonane-8,9-diol |

| Standard InChI | InChI=1S/C9H15N3O5/c1-8(2)15-4-9(17-8)7(14)6(13)5(16-9)3-11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |

| Standard InChI Key | SFLKASYCODSQOM-JAKMQLQISA-N |

| Isomeric SMILES | CC1(OC[C@]2(O1)[C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O)C |

| Canonical SMILES | CC1(OCC2(O1)C(C(C(O2)CN=[N+]=[N-])O)O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fructose backbone modified at the 5-position with an azido group (-N₃) and protected at the 1,2-hydroxyl positions by an isopropylidene group. This configuration stabilizes the furanose ring while introducing a reactive handle for further chemical transformations . The isopropylidene group enhances solubility in organic solvents, such as chloroform and methanol, and directs reactivity toward the azido moiety . Key physical properties include a melting point of 108–109°C and a crystalline solid form, which ensure stability during storage and handling .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅N₃O₅ | |

| Molecular Weight | 245.23 g/mol | |

| Melting Point | 108–109°C | |

| Solubility | Chloroform, Methanol | |

| Protection Groups | 1,2-O-isopropylidene |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. The isopropylidene group appears as two singlets in the ¹H NMR spectrum (δ 1.30 and 1.45 ppm), while the azido group exhibits a characteristic stretch at ~2100 cm⁻¹ in infrared (IR) spectroscopy . X-ray crystallography of related derivatives, such as 3,4-di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-β-D-fructose (C₁₃H₁₉N₃O₇, molecular weight: 329.31 g/mol), reveals a rigid spirocyclic framework that prevents undesired ring-opening reactions .

Synthesis and Derivative Formation

Synthetic Pathway

The synthesis begins with β-D-fructopyranose, where the 1,2-hydroxyl groups are protected via isopropylidene ketal formation using acetone and an acid catalyst . Subsequent tosylation of the primary hydroxyl group at C5 introduces a leaving group, which undergoes nucleophilic substitution with sodium azide (NaN₃) to yield the azido derivative . Acetylation at C3 and C4 positions produces the 3,4-di-O-acetyl derivative, a precursor for advanced glycoconjugates .

Table 2: Key Synthesis Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1,2-O-Isopropylidene Protection | Acetone, H⁺ catalyst | 85–90% |

| C5 Tosylation | Tosyl chloride, Pyridine | 75–80% |

| Azide Introduction | NaN₃, DMF, 80°C | 70–75% |

| Acetylation (C3/C4) | Acetic anhydride, Pyridine | 90–95% |

Derivatives and Functionalization

The 3,4-di-O-acetyl derivative (CAS: 94801-00-0) is widely used in click chemistry due to its enhanced stability and reactivity . Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) forms triazole linkages under physiological conditions, enabling biomolecule labeling without copper catalysts . For example, coupling with alkynyl-modified glycoproteins yields stable conjugates for antibody-drug delivery systems .

Applications in Bioconjugation and Proteomics

Click Chemistry Platforms

The azido group’s compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and SPAAC makes this compound a cornerstone of bioorthogonal chemistry. In proteomics, it tags cell-surface glycans for imaging via fluorescent cyclooctynes . A 2023 study demonstrated its utility in constructing IL-6 signaling inhibitors, where triazole-linked hybrids exhibited IC₅₀ values of 16 µM in cancer cell lines .

Glycodrug Development

Functionalized derivatives serve as scaffolds for antiviral and antidiabetic agents. The 3,4-di-O-acetyl variant inhibits α-glucosidase (IC₅₀: 8.2 µM), outperforming acarbose (IC₅₀: 64 µM), by mimicking natural carbohydrate substrates . Additionally, its spirocyclic structure resists enzymatic degradation, enhancing pharmacokinetic profiles .

Role in Carbohydrate Chemistry

Protective Group Strategy

The isopropylidene group’s orthogonal reactivity allows sequential deprotection and functionalization. Acidic hydrolysis removes the ketal without affecting the azide, enabling site-specific glycosylation in oligosaccharide synthesis . This strategy was critical in synthesizing hydantocidin analogues, potent glycogen phosphorylase inhibitors .

Stereochemical Control

The rigid furanose ring enforces a fixed conformation, directing nucleophilic attacks to the β-face. This stereoselectivity was exploited in the synthesis of 5-thio-D-glucose derivatives, which exhibit antimetastatic activity .

Biological and Industrial Relevance

Antimicrobial Activity

Azido sugars disrupt bacterial cell wall biosynthesis by mimicking UDP-N-acetylglucosamine, a peptidoglycan precursor. The 3,4-di-O-acetyl derivative shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 µg/mL, comparable to vancomycin .

Industrial Scale-Up

Commercial suppliers offer the compound at scales from 5 mg to 100 mg, with prices ranging from $80 to $1,593 per batch . Process optimization has reduced reaction times to <6 hours, enabling cost-effective production for high-throughput screening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume